molecular formula C13H9F2NO3 B8275258 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid

Cat. No. B8275258
M. Wt: 265.21 g/mol
InChI Key: LFCLULAFODXTMB-UHFFFAOYSA-N
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Patent
US05663331

Procedure details

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid(20 g) and sodium borohydride(11.5 g) were reacted in the same method as described in Preparation 1-A to give the yellow above-indicated compound(12 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:15])=[C:11]([F:14])[CH:12]=3)[C:7](=[O:16])[CH:6]=[C:5]2C(O)=O)[CH2:3][CH2:2]1.[BH4-].[Na+]>>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:15])=[C:11]([F:14])[CH:12]=3)[C:7](=[O:16])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CC1)N1C(=CC(C2=CC(=C(C=C12)F)F)=O)C(=O)O
Name
Quantity
11.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
1-A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCC(C2=CC(=C(C=C12)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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